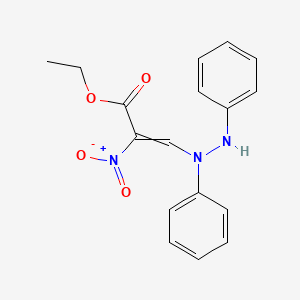
Ethyl 3-(1,2-diphenylhydrazinyl)-2-nitroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,2-diphenylhydrazinyl)-2-nitroprop-2-enoate is an organic compound that features a complex structure with both hydrazine and nitro functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,2-diphenylhydrazinyl)-2-nitroprop-2-enoate typically involves the reaction of ethyl acetoacetate with 1,2-diphenylhydrazine and a nitroalkene. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the hydrazone intermediate. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,2-diphenylhydrazinyl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The hydrazine moiety can be oxidized to form azobenzene derivatives using oxidizing agents such as potassium permanganate.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 3-(1,2-diphenylhydrazinyl)-2-nitroprop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,2-diphenylhydrazinyl)-2-nitroprop-2-enoate involves its interaction with various molecular targets. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to biological effects. The nitro group can undergo reduction to form reactive nitrogen species, which can further interact with biomolecules. These interactions can modulate signaling pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylhydrazine: Shares the hydrazine moiety but lacks the nitro and ester functionalities.
Azobenzene: Contains a similar hydrazine-derived structure but differs in the absence of the nitro group.
Ethyl 2-nitroprop-2-enoate: Similar ester and nitro functionalities but lacks the hydrazine moiety.
Uniqueness
Ethyl 3-(1,2-diphenylhydrazinyl)-2-nitroprop-2-enoate is unique due to the combination of hydrazine, nitro, and ester functionalities in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
62812-59-3 |
|---|---|
Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 3-(N-anilinoanilino)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C17H17N3O4/c1-2-24-17(21)16(20(22)23)13-19(15-11-7-4-8-12-15)18-14-9-5-3-6-10-14/h3-13,18H,2H2,1H3 |
InChI Key |
AFGLFVHCEUSSAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C1=CC=CC=C1)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















